molecular formula C11H20Cl2N2 B1395721 [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride CAS No. 1202890-08-1

[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride

Cat. No.: B1395721
CAS No.: 1202890-08-1
M. Wt: 251.19 g/mol
InChI Key: ILHXMRSIZLZITJ-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride: is a chemical compound that belongs to the family of benzylamines. It is a white crystalline powder that is soluble in water and has a molecular weight of 267.2 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride typically involves the reaction of benzyl chloride with dimethylamine, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the aminoethyl or benzyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various halides or nucleophiles; often requires a catalyst or specific reaction conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various benzylamine derivatives.
  • Acts as a catalyst in certain chemical reactions due to its unique structure.

Biology:

  • Studied for its potential role in neurotransmitter modulation and receptor binding studies.
  • Used in the synthesis of biologically active molecules for research purposes.

Medicine:

  • Investigated for its potential therapeutic applications in treating neurological disorders.
  • Used in the development of novel drug candidates due to its ability to interact with specific molecular targets.

Industry:

  • Employed in the production of specialty chemicals and intermediates.
  • Used in the formulation of certain industrial products requiring specific amine functionalities.

Mechanism of Action

The mechanism of action of [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor activation, depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzylamine: A simpler analogue with a single amine group attached to the benzyl ring.

    N,N-Dimethylbenzylamine: Similar structure but lacks the aminoethyl group.

    Phenethylamine: Contains an ethylamine group attached to a phenyl ring, similar to the aminoethyl group in [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride.

Uniqueness:

  • The presence of both aminoethyl and dimethylamine groups in this compound provides unique chemical properties and reactivity.
  • Its ability to participate in a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-10(4-6-11)7-8-12;;/h3-6H,7-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHXMRSIZLZITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate (0.14 g, 0.50 mmol) in dioxane (1 mL) at ambient temperature was added a 4M solution of hydrogen chloride in dioxane (4 mL). The resulting solution was stirred at ambient temperature for 30 minutes, then concentrated to afford 2-(4-((dimethylamino)methyl)phenyl)ethanamine dihydrochloride as a white solid (0.12 g, 98% yield).
Name
tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate
Quantity
0.14 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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